2,5-Dichloropyrimido[4,5-D]pyrimidine
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Overview
Description
2,5-Dichloropyrimido[4,5-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrimido[4,5-D]pyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused six-membered rings containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyrimido[4,5-D]pyrimidine typically involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-D]pyrimidine with appropriate nucleophiles. One common method is the sequential nucleophilic substitution reaction, where the chlorine atoms at positions 2 and 5 are replaced by other functional groups. This process can be controlled by varying the reaction conditions, such as temperature, solvent, and the type of nucleophile used .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloropyrimido[4,5-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 can be replaced by other nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the outcome and yield of the reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted pyrimido[4,5-D]pyrimidines, oxidized derivatives, and cyclized heterocycles .
Scientific Research Applications
2,5-Dichloropyrimido[4,5-D]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Dichloropyrimido[4,5-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and regulation . By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
2,5-Dichloropyrimido[4,5-D]pyrimidine can be compared with other similar compounds, such as:
2,4,6,8-Tetrachloropyrimido[5,4-D]pyrimidine: This compound is a precursor for the synthesis of this compound and exhibits similar reactivity and applications.
Pyrimido[4,5-D]pyrimidine Derivatives: These compounds share the same bicyclic structure but differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H2Cl2N4 |
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Molecular Weight |
201.01 g/mol |
IUPAC Name |
2,5-dichloropyrimido[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H2Cl2N4/c7-4-3-1-9-6(8)12-5(3)11-2-10-4/h1-2H |
InChI Key |
AMTXBASTXXVQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=CN=C2Cl |
Origin of Product |
United States |
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